

In-Depth Technical Guide to the Spectral Analysis of Tetrabutylammonium Nitrate

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Compound of Interest

Compound Name: *Tetrabutylammonium nitrate*

Cat. No.: *B155451*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **tetrabutylammonium nitrate**, a quaternary ammonium salt utilized in various chemical and pharmaceutical applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

Tetrabutylammonium nitrate consists of a central nitrogen atom bonded to four butyl groups, forming a bulky, symmetric quaternary ammonium cation. This cation is paired with a nitrate anion.

- Chemical Formula: $C_{16}H_{36}N_2O_3$
- Molecular Weight: 304.47 g/mol
- Appearance: White crystalline solid

Spectral Data Analysis

The structural features of **tetrabutylammonium nitrate** are elucidated through the following spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The spectra are characterized by signals corresponding to the chemically distinct protons and carbons of the tetrabutylammonium cation. The nitrate anion does not possess NMR-active nuclei under standard conditions.

^1H NMR Spectral Data

The proton NMR spectrum is relatively simple due to the symmetry of the tetrabutylammonium cation. The four butyl chains are chemically equivalent, leading to four distinct signals.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.2	Triplet	α -CH ₂ (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~1.6	Multiplet	β -CH ₂ (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~1.4	Multiplet	γ -CH ₂ (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~0.9	Triplet	δ -CH ₃ (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)

^{13}C NMR Spectral Data

The carbon NMR spectrum also reflects the symmetry of the cation, showing four signals corresponding to the four chemically different carbon atoms in the butyl chains.

Chemical Shift (δ) ppm	Assignment
~58	α -Carbon (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~24	β -Carbon (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~20	γ -Carbon (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~13	δ -Carbon (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)

Infrared (IR) Spectroscopy

The IR spectrum of **tetrabutylammonium nitrate** displays characteristic absorption bands for both the tetrabutylammonium cation and the nitrate anion.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~2960-2870	C-H (alkyl)	Stretching
~1470	C-H (alkyl)	Bending
~1380	N-O (nitrate)	Asymmetric Stretching
~1040	C-N	Stretching
~830	N-O (nitrate)	Out-of-plane Bending

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the analysis of **tetrabutylammonium nitrate**, as it is an ionic compound. The mass spectrum is dominated by the peak corresponding to the tetrabutylammonium cation. Fragmentation of this cation provides further structural information.

m/z	Proposed Fragment
242.28	$[\text{N}(\text{C}_4\text{H}_9)_4]^+$ (Tetrabutylammonium cation)
186.22	$[\text{N}(\text{C}_4\text{H}_9)_3 + \text{H}]^+$ (Tributylammonium cation)
142.16	$[\text{N}(\text{C}_4\text{H}_9)_2(\text{CH}=\text{CH}_2) + \text{H}]^+$
100.12	$[\text{N}(\text{C}_4\text{H}_9)(\text{CH}=\text{CH}_2) + \text{H}]^+$
58.06	$[\text{N}(\text{CH}_3)_2=\text{CH}_2]^+$

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 10-20 mg of **tetrabutylammonium nitrate**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
- Ensure the sample is fully dissolved.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024 or more, depending on concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid **tetrabutylammonium nitrate** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

Sample Preparation:

- Prepare a stock solution of **tetrabutylammonium nitrate** in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the same solvent system.

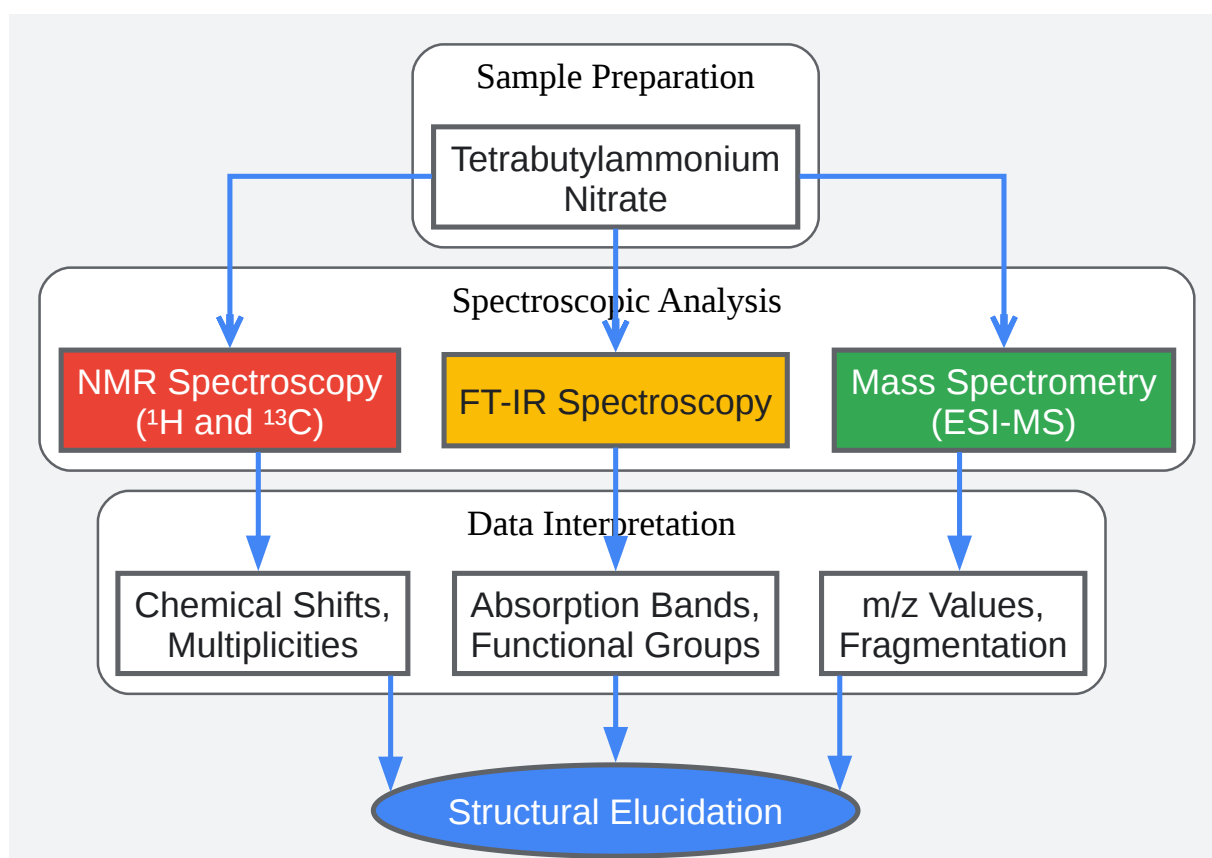
Data Acquisition:

- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 $^{\circ}\text{C}$.
- Mass Range: m/z 50-500.

- For fragmentation studies (MS/MS), the precursor ion (m/z 242.28) is selected and subjected to collision-induced dissociation (CID) with an appropriate collision energy.

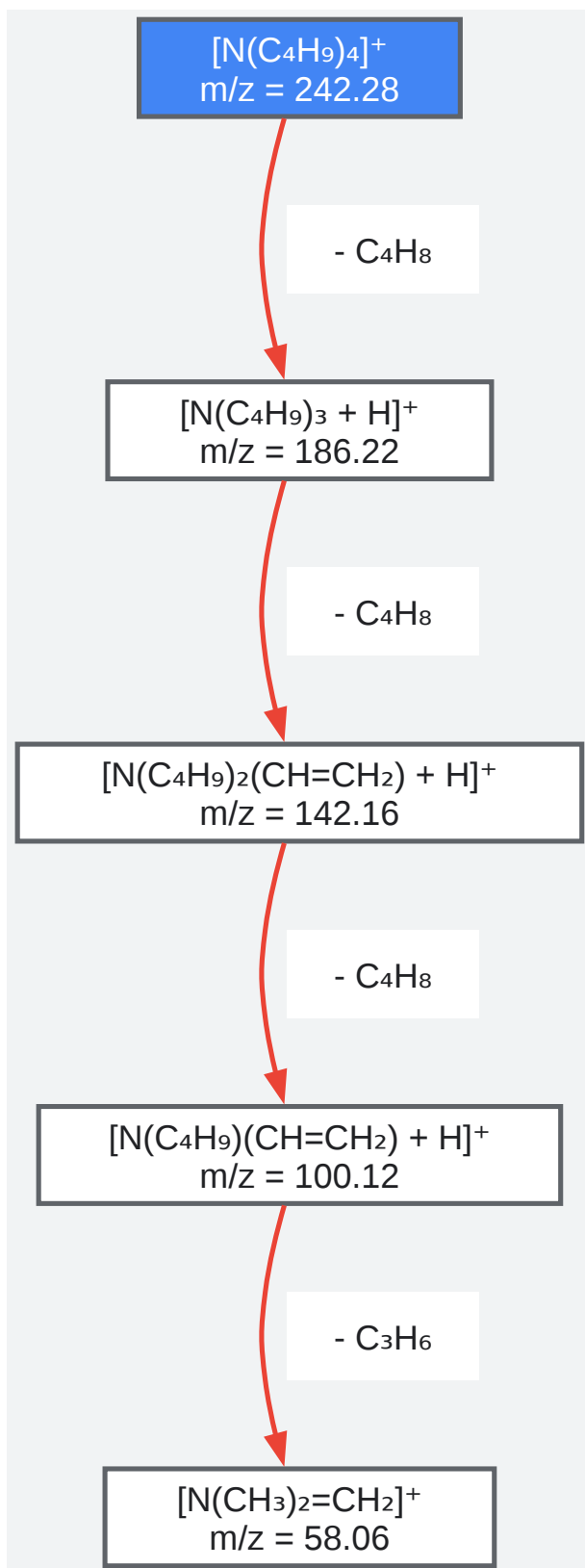
Visualizations

The following diagrams illustrate the workflow of the spectral analysis and the fragmentation of the tetrabutylammonium cation.



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Caption: Workflow for the spectral analysis of **tetrabutylammonium nitrate**.



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Caption: Proposed fragmentation pathway of the tetrabutylammonium cation.

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